molecular formula C21H22Cl2N2O B3057580 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- CAS No. 827015-94-1

1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-

Cat. No.: B3057580
CAS No.: 827015-94-1
M. Wt: 389.3 g/mol
InChI Key: VRPCVBLECKHZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and a piperidinylmethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the methanol and piperidinylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the various steps of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The dichlorophenyl and piperidinylmethyl groups further enhance its binding properties and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is unique due to the presence of the dichlorophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

IUPAC Name

[3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O/c22-17-5-3-6-18(23)21(17)14-8-10-25(11-9-14)12-16-15-4-1-2-7-19(15)24-20(16)13-26/h1-7,14,24,26H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPCVBLECKHZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457115
Record name 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827015-94-1
Record name 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Reactant of Route 2
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Reactant of Route 3
Reactant of Route 3
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Reactant of Route 4
Reactant of Route 4
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Reactant of Route 5
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Reactant of Route 6
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.